CPCCOEt

mGluR1 GPCR pharmacology subtype selectivity

Researchers needing mGluR1-specific attribution face cross-reactivity confounds with Group I antagonists. CPCCOEt solves this: IC50 6.5 μM at hmGluR1b, zero activity at hmGluR2-8 up to 100 μM. • Non-competitive allosteric mechanism ensures consistent blockade regardless of glutamate levels • Dissects mGluR1-mediated GABAergic neuroprotection, Purkinje cell survival, and brainstem pain modulation-pathways not shared by mGluR5 antagonists • ≥98% HPLC purity; white to off-white solid; store at -20°C; global shipping

Molecular Formula C13H13NO4
Molecular Weight 247.25 g/mol
Cat. No. B1238609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCPCCOEt
Synonyms7-(hydroxyimino)cyclopropan(b)chromen-1a-carbxoylic acid ethyl ester
CPCCOEt
Molecular FormulaC13H13NO4
Molecular Weight247.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C12CC1C(=NO)C3=CC=CC=C3O2
InChIInChI=1S/C13H13NO4/c1-2-17-12(15)13-7-9(13)11(14-16)8-5-3-4-6-10(8)18-13/h3-6,9,16H,2,7H2,1H3/b14-11+
InChIKeyFXCTZFMSAHZQTR-SDNWHVSQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CPCCOEt: mGluR1 Non-Competitive Antagonist


CPCCOEt (7-hydroxyiminocyclopropan[b]chromen-1a-carboxylic acid ethyl ester) is a non-competitive antagonist with demonstrated subtype selectivity for the metabotropic glutamate receptor 1 (mGluR1) over other mGluR subtypes. It selectively inhibits glutamate-induced increases in intracellular calcium at human mGluR1b with an apparent IC50 of 6.5 μM, while exhibiting no agonist or antagonist activity at hmGluR2, -4a, -5a, -7b, and -8a at concentrations up to 100 μM [1]. CPCCOEt functions through an allosteric mechanism, interacting with Thr815 and Ala818 residues at the extracellular surface of transmembrane segment VII, thereby inhibiting receptor signaling without displacing [3H]glutamate binding [1][2].

Why CPCCOEt Cannot Be Substituted


Interchanging CPCCOEt with other mGluR1 antagonists (e.g., LY367385, BAY36-7620) or Group I mGluR antagonists (e.g., MPEP) carries substantial experimental risk due to documented functional divergence in key physiological outputs. In microdialysis studies, both CPCCOEt and LY367385 substantially enhanced GABA release in the corpus striatum of freely moving animals, whereas the mGluR5 antagonist MPEP had no effect on GABA but instead abolished NMDA-induced glutamate release stimulation [1]. This GABAergic mechanism underlies neuroprotection observed with mGluR1-selective antagonists, which is occluded by GABA and abolished by GABA(A) and GABA(B) receptor antagonists—a mechanistic pathway not shared by MPEP [1]. Furthermore, CPCCOEt exhibits distinct pharmacological behavior regarding receptor trafficking: unlike LY367385 and BAY36-7620, CPCCOEt does not display inverse agonist activity or increase cell surface expression of mGluR1a when applied alone [2]. These divergent functional signatures underscore that CPCCOEt possesses a unique pharmacological fingerprint that generic substitution cannot reliably replicate.

CPCCOEt Comparator Evidence


mGluR1 Subtype Selectivity

CPCCOEt exhibits defined subtype selectivity, inhibiting glutamate-induced intracellular calcium increases at human mGluR1b (hmGluR1b) with an apparent IC50 of 6.5 μM, while showing no agonist or antagonist activity at five other mGluR subtypes (hmGluR2, -4a, -5a, -7b, -8a) up to 100 μM [1]. This defines a functional selectivity window exceeding 15-fold (100 μM tested vs. 6.5 μM IC50), establishing CPCCOEt as a reliable mGluR1-selective pharmacological tool in recombinant systems.

mGluR1 GPCR pharmacology subtype selectivity

mGluR1 vs. mGluR5 in Pain Vocalization

In a rat model of arthritic pain, intra-amygdala administration of CPCCOEt (100 μM) significantly reduced the duration of vocalizations during stimulation (VDS), a response organized at the brainstem level. In contrast, the mGluR5 antagonist MPEP at the same concentration did not affect VDS. Both compounds inhibited vocalizations after stimulation (VAS), which are organized in the limbic forebrain [1]. This functional divergence between mGluR1 and mGluR5 antagonism within the same brain region demonstrates that CPCCOEt produces distinct behavioral outcomes not replicable by MPEP.

pain amygdala behavioral pharmacology vocalization

Non-Competitive vs. Competitive Antagonism

CPCCOEt acts as a non-competitive antagonist, decreasing the maximal efficacy of glutamate-stimulated phosphoinositide hydrolysis without affecting glutamate EC50 or Hill coefficient. Schild analysis confirmed this non-competitive profile, and CPCCOEt did not displace [3H]glutamate binding [1]. In contrast, the prototype mGluR antagonist (S)-MCPG acts as a competitive antagonist, shifting the concentration-response curve rightward without reducing maximal response (pKB = 3.73 ± 0.05) [2]. CPCCOEt demonstrated a pKi of 4.76 ± 0.18 for non-competitive inhibition of L-quisqualate-induced [3H]InsP accumulation in CHO-Lac-mGlu1α cells [2].

allosteric modulation GPCR signaling non-competitive antagonism

Cell-Type Specificity in Cerebellar Cultures

In mouse cerebellar cultures, CPCCOEt (1, 10, 30 μM) reduced the survival of Purkinje cells, whereas MPEP (3 or 30 μM) selectively reduced the survival of granule cells [1]. This cell-type specificity reflects the differential expression and functional roles of mGluR1 and mGluR5 in distinct cerebellar neuronal populations. Both effects required early exposure to antagonists during specific developmental windows (3-6 days in vitro for CPCCOEt; 3-6 or 6-9 DIV for MPEP) [1].

cerebellum Purkinje cells neuronal development cell-type specificity

Receptor Trafficking and Inverse Agonism

When applied alone, LY367385 and BAY36-7620 increased the cell surface expression of mGluR1a (but not mGluR1b) and displayed inverse agonist activity by inhibiting basal inositol phosphate accumulation. In contrast, CPCCOEt did not exhibit these effects [1]. All three compounds inhibited glutamate-induced internalization of mGluR1a and mGluR1b, but only LY367385 and BAY36-7620 suppressed constitutive internalization of the mGluR1a splice variant [1].

receptor internalization constitutive activity inverse agonism mGluR1 trafficking

CPCCOEt Application Scenarios


mGluR1 Validation in Recombinant Systems

CPCCOEt is optimal for confirming mGluR1-mediated responses in recombinant cell lines co-expressing multiple mGluR subtypes. Its defined selectivity profile—IC50 of 6.5 μM at hmGluR1b with no activity at hmGluR2, -4a, -5a, -7b, and -8a up to 100 μM [4]—enables unambiguous attribution of observed effects to mGluR1 activation. The non-competitive mechanism ensures consistent blockade regardless of glutamate concentrations in the assay medium [4]. Researchers using heterologous expression systems should prioritize CPCCOEt over broader-spectrum Group I antagonists (e.g., MPEP) when mGluR1-specific conclusions are required [4].

mGluR1 vs. mGluR5 Neuroprotection

CPCCOEt is the preferred tool for investigating mGluR1-mediated neuroprotection via GABAergic mechanisms. Evidence shows that mGluR1-selective antagonists (CPCCOEt and LY367385) produce neuroprotection against NMDA toxicity that is occluded by GABA and abolished by GABA(A) and GABA(B) receptor antagonists—a pathway not shared by the mGluR5 antagonist MPEP [4]. CPCCOEt substantially enhances GABA release in the corpus striatum of freely moving animals, whereas MPEP has no effect on GABA [4]. For studies examining the GABAergic component of neuroprotection, CPCCOEt provides a mGluR1-selective approach that MPEP cannot substitute [4].

Amygdala Pain Circuitry Investigation

CPCCOEt enables dissection of mGluR1-specific contributions to pain processing within the amygdala. In arthritic pain models, intra-amygdala CPCCOEt significantly reduces vocalizations during stimulation (brainstem-organized responses), while MPEP does not affect this component [4]. This functional divergence allows researchers to distinguish mGluR1-mediated brainstem-level pain modulation from mGluR5-mediated limbic forebrain processing [4]. CPCCOEt should be selected over MPEP for experiments targeting the specific neuronal circuits that generate pain-related vocalizations organized at the brainstem level [4].

Purkinje Cell Development and Survival

CPCCOEt is the appropriate tool for examining mGluR1-dependent processes in cerebellar Purkinje cells. In mouse cerebellar cultures, CPCCOEt selectively reduces Purkinje cell survival, while the mGluR5 antagonist MPEP selectively reduces granule cell survival [4]. This cell-type specificity reflects the predominant expression of mGluR1 in Purkinje cells and mGluR5 in granule cells [4]. For studies focused on Purkinje cell development, differentiation, or survival, CPCCOEt provides cell-type selectivity that broader-spectrum antagonists cannot offer [4].

Technical Documentation Hub

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